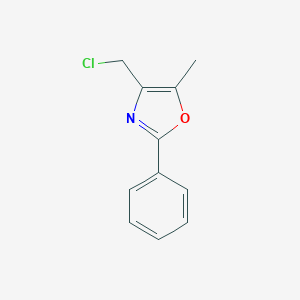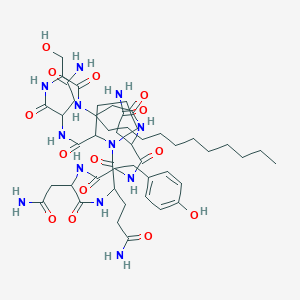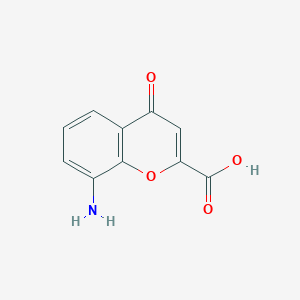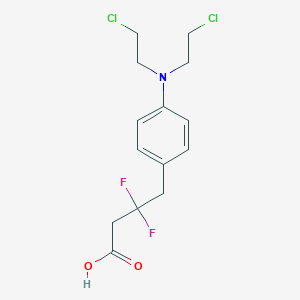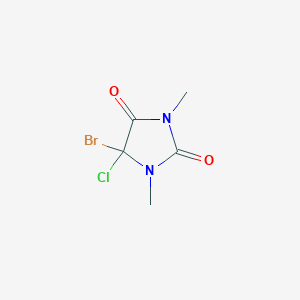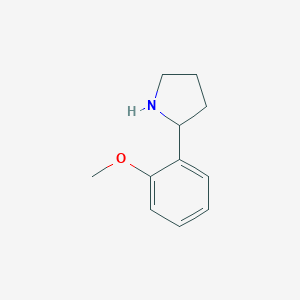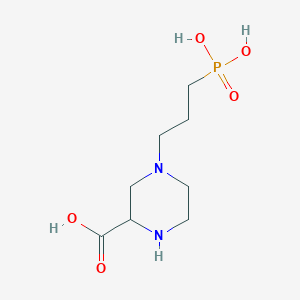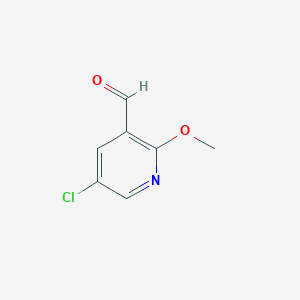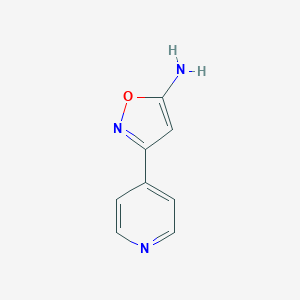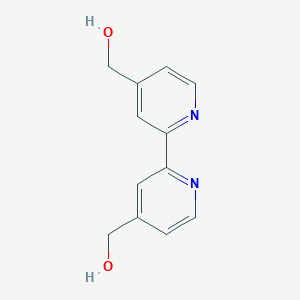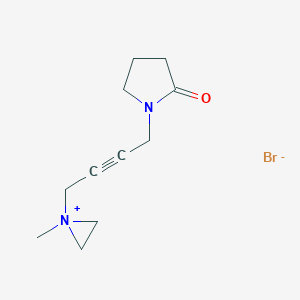
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide, also known as MPAZB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. MPAZB is a highly reactive and versatile compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide is not well understood. However, studies have shown that 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can react with various nucleophiles such as amines, alcohols, and thiols, forming covalent bonds. This reactivity is due to the highly electrophilic nature of the aziridinium ion in 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide. The covalent bonding ability of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been exploited in various applications such as the synthesis of polymers and dendrimers.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide are not well understood. However, studies have shown that 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can inhibit the growth of cancer cells and bacteria. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has also been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further research in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide in lab experiments include its high reactivity, versatility, and low toxicity. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can be used in various applications such as organic synthesis, material science, and medicinal chemistry. The limitations of using 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide in lab experiments include its instability in solution and its potential for explosive decomposition if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide. In medicinal chemistry, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a cancer and anti-microbial agent. In material science, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a precursor for the synthesis of various compounds such as polymers, dendrimers, and nanoparticles. In organic synthesis, further studies can be conducted to explore the potential of 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a reagent for the synthesis of various compounds such as amino acids, peptides, and heterocycles. Overall, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide is a highly reactive and versatile compound that has potential applications in various fields of scientific research.
Synthesemethoden
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide can be synthesized using various methods, including the reaction of 1-methyl-1-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ol with N-bromosuccinimide (NBS) in the presence of a base such as triethylamine. The reaction yields 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a white solid with a yield of 60-70%. Another method involves the reaction of 1-methyl-1-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ol with bromine in the presence of a base such as sodium hydroxide. This method yields 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide as a yellow solid with a yield of 50-60%.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has potential applications in various fields of scientific research. In medicinal chemistry, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has also been studied as a potential anti-microbial agent due to its ability to inhibit the growth of bacteria and fungi. In material science, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential precursor for the synthesis of various compounds such as polymers, dendrimers, and nanoparticles. In organic synthesis, 1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide has been studied as a potential reagent for the synthesis of various compounds such as amino acids, peptides, and heterocycles.
Eigenschaften
CAS-Nummer |
106976-63-0 |
|---|---|
Produktname |
1-Methyl-1-(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)aziridinium bromide |
Molekularformel |
C11H17BrN2O |
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one;bromide |
InChI |
InChI=1S/C11H17N2O.BrH/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14;/h4-10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FGEZSBPYCZHQNH-UHFFFAOYSA-M |
SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O.[Br-] |
Kanonische SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O.[Br-] |
Synonyme |
BR 401 A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



